molecular formula C15H16O3S B8425151 2,2-Diphenylethyl methanesulfonate

2,2-Diphenylethyl methanesulfonate

Cat. No.: B8425151
M. Wt: 276.4 g/mol
InChI Key: ONZCDBIGGVLWOJ-UHFFFAOYSA-N
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Description

2,2-Diphenylethyl methanesulfonate is an organosulfur compound featuring a methanesulfonate ester group (-OSO₂CH₃) attached to a 2,2-diphenylethyl backbone. This structural motif combines the steric bulk of two phenyl groups with the electrophilic reactivity of the methanesulfonate moiety, making it a candidate for applications in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceuticals. Methanesulfonate esters are generally recognized for their stability and utility in nucleophilic substitution reactions due to the excellent leaving-group ability of the mesylate (-OSO₂CH₃) group.

Properties

Molecular Formula

C15H16O3S

Molecular Weight

276.4 g/mol

IUPAC Name

2,2-diphenylethyl methanesulfonate

InChI

InChI=1S/C15H16O3S/c1-19(16,17)18-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3

InChI Key

ONZCDBIGGVLWOJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs and Functional Derivatives

Structural Comparison

The table below highlights key structural and functional differences between 2,2-Diphenylethyl methanesulfonate and related compounds:

Compound Name Core Structure Functional Groups CAS Number Key Applications/Properties References
This compound 2,2-Diphenylethyl + -OSO₂CH₃ Methanesulfonate ester Not provided Potential alkylating agent, intermediate Inferred
2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate Phenylethyl + dichlorobenzyloxy + -OSO₂CH₃ Methanesulfonate ester, aryl ether 188928-10-1 Specialty chemical (exact use unspecified)
Phenamil Methanesulfonate Pyrazinecarboxamide + methanesulfonate Amine, chloro, methanesulfonate salt 1161-94-0 Pharmaceutical (exact therapeutic use unspecified)
Stannous Methanesulfonate Sn²⁺ + methanesulfonate anions Metal salt, sulfonate 53408-94-9 Catalyst in polymer/resin production

Key Observations:

  • Electronic Effects : Electron-withdrawing substituents (e.g., dichlorobenzyloxy in ) may further activate the methanesulfonate group toward substitution, whereas electron-donating groups (e.g., diphenylethyl) could modulate reactivity.

Reactivity and Stability

  • Leaving-Group Efficiency : Methanesulfonate esters are superior to tosylates (p-toluenesulfonates) in some contexts due to their lower basicity and faster reaction rates. However, steric hindrance in 2,2-diphenylethyl derivatives may offset this advantage .
  • Hydrolytic Stability: Methanesulfonates are generally stable in aqueous media compared to triflates (trifluoromethanesulfonates), making them suitable for stepwise syntheses. The diphenylethyl group’s hydrophobicity may further enhance stability in nonpolar solvents.

Q & A

Basic: What are the recommended methods for synthesizing 2,2-Diphenylethyl methanesulfonate with high purity?

Synthesis typically involves reacting 2,2-diphenylethanol with methanesulfonyl chloride under controlled conditions. Key steps include:

  • Reagent Ratios : Use a 1:1.2 molar ratio of alcohol to methanesulfonyl chloride to ensure complete conversion .
  • Temperature Control : Maintain temperatures between 0–5°C during the reaction to minimize side reactions (e.g., hydrolysis) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Purity can be verified via HPLC (>98%) or NMR spectroscopy .

Basic: What safety protocols are critical when handling this compound?

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and incompatible materials (e.g., strong bases or oxidizing agents) .
  • Disposal : Follow EPA guidelines for sulfonate esters. Neutralize residues with dilute sodium bicarbonate before disposal .

Basic: How can researchers confirm the structural integrity of this compound?

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm the presence of characteristic peaks (e.g., methanesulfonate group at δ 3.0–3.2 ppm for S-CH₃) .
    • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ for C₁₅H₁₆O₃S: 276.09) .
  • Comparative Analysis : Cross-reference data with structurally similar methanesulfonates (e.g., ethyl methanesulfonate) to identify deviations .

Advanced: How can conflicting toxicity data for this compound be resolved?

  • In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) to assess genotoxicity, using S9 metabolic activation to mimic liver metabolism .
  • In Vivo Studies : Perform acute toxicity tests in rodent models (OECD 423 guidelines) to determine LD₅₀ and organ-specific effects .
  • Data Reconciliation : Compare results with structurally analogous compounds (e.g., methyl methanesulfonate) to contextualize hazards .

Advanced: What role does stereochemistry play in the reactivity of this compound?

  • Chiral Centers : The biphenyl ethyl group may introduce steric hindrance, affecting nucleophilic substitution rates. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .
  • Reactivity Studies : Compare reaction kinetics with racemic vs. enantiopure samples in SN2 reactions (e.g., with sodium azide) to quantify stereochemical effects .

Advanced: How can computational modeling optimize reaction pathways for derivatizing this compound?

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for substitution reactions .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to predict yield improvements via dielectric constant adjustments .

Advanced: What experimental strategies address low yields in synthesizing this compound derivatives?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonate ester formation .
  • Reaction Monitoring : Use in-situ FTIR to track methanesulfonate group formation and adjust reagent stoichiometry dynamically .

Advanced: How can researchers assess the biological activity of this compound in vitro?

  • Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) to determine MIC values .
  • Cytotoxicity Screening : Use MTT assays on human fibroblast cells (e.g., NIH/3T3) to evaluate IC₅₀ and selectivity indices .

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